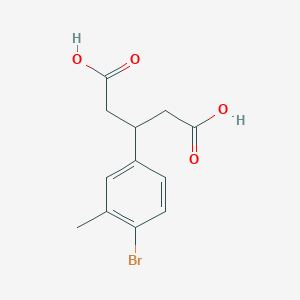

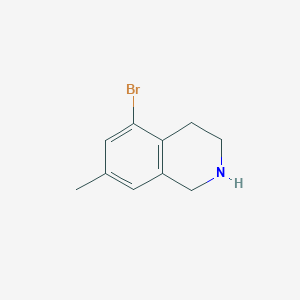

3-(4-Bromo-3-methylphenyl)pentanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

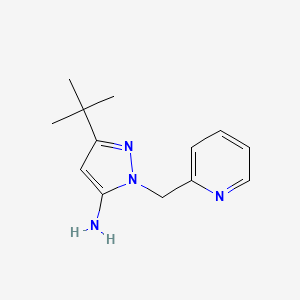

The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of potential synthetic routes. Researchers may employ organic transformations , such as boronic ester functionalization , to introduce the desired substituents. For instance, protodeboronation of alkyl boronic esters using a radical approach has been reported . Further optimization and modification can lead to the synthesis of 3-(4-bromo-3-methylphenyl)pentanedioic acid.

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Structural Characterization

Synthesis and Biological Activity : Research has demonstrated the synthesis and characterization of novel derivatives related to "3-(4-Bromo-3-methylphenyl)pentanedioic acid", showcasing their antineoplastic activity both in vitro and in vivo against various human cell lines and Ehrlich ascites carcinoma. These studies highlight the compound's potential as a precursor for developing anticancer agents (Dutta et al., 2015; Dutta et al., 2014).

Friedel—Crafts Reaction : Another study focused on the synthesis and reactions of 2-Methyl-4-phenylpentanedioic acid anhydride, revealing insights into intramolecular and intermolecular Friedel—Crafts reactions. This work underlines the compound's utility in organic synthesis methodologies (Natekar & Samant, 2010).

Thiazole Synthesis : The synthesis of 5-acetyl-4-methyl-2-(substituted anilino)thiazole using a brominated derivative of pentanedione illustrates the compound's role as an intermediate in the preparation of heterocyclic compounds, which are crucial in pharmaceuticals (Lin Yan-fang, 2007).

Biological Activities and Applications

Antimicrobial and Antineoplastic Activities : The antimicrobial and antineoplastic potentials of synthesized compounds related to "3-(4-Bromo-3-methylphenyl)pentanedioic acid" have been investigated, demonstrating significant activity against various microorganisms and cancer cell lines. These findings suggest the compound's derivatives as promising candidates for drug development (Bhagat, Deshmukh, & Kuberkar, 2012).

Coordination Polymers : A study on low-dimensional Cobalt(II) coordination polymers based on an isophthalic acid derivative shows the structural diversity and potential applications of such complexes in materials science, highlighting the versatility of "3-(4-Bromo-3-methylphenyl)pentanedioic acid" related compounds in the synthesis of coordination polymers with unique properties (Chang et al., 2012).

Propriétés

IUPAC Name |

3-(4-bromo-3-methylphenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7-4-8(2-3-10(7)13)9(5-11(14)15)6-12(16)17/h2-4,9H,5-6H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNXNTIECPGWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-3-methylphenyl)pentanedioic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)

![2-[Benzyl(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]acetic acid](/img/structure/B1378762.png)